molecular formula C27H44N4S5 B15149421 (2-thioxo-1H-benzimidazole-1,3(2H)-diyl)dimethanediyl bis(dibutylcarbamodithioate)

(2-thioxo-1H-benzimidazole-1,3(2H)-diyl)dimethanediyl bis(dibutylcarbamodithioate)

Cat. No.: B15149421
M. Wt: 585.0 g/mol
InChI Key: OOQFCPQGPQIPMS-UHFFFAOYSA-N
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Description

N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carbamothioyl, sulfanyl, and benzodiazol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of dibutylamine with a suitable benzodiazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE is explored for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE include other benzodiazole derivatives and carbamothioyl-containing compounds. Examples include:

  • N,N-DIBUTYL-1,3-PROPANEDIAMINE
  • 3-(DIBUTYLAMINO)PROPYLAMINE

Uniqueness

What sets N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H44N4S5

Molecular Weight

585.0 g/mol

IUPAC Name

[3-(dibutylcarbamothioylsulfanylmethyl)-2-sulfanylidenebenzimidazol-1-yl]methyl N,N-dibutylcarbamodithioate

InChI

InChI=1S/C27H44N4S5/c1-5-9-17-28(18-10-6-2)26(33)35-21-30-23-15-13-14-16-24(23)31(25(30)32)22-36-27(34)29(19-11-7-3)20-12-8-4/h13-16H,5-12,17-22H2,1-4H3

InChI Key

OOQFCPQGPQIPMS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)SCN1C2=CC=CC=C2N(C1=S)CSC(=S)N(CCCC)CCCC

Origin of Product

United States

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